TAK-960 hydrochloride
Übersicht
Beschreibung
TAK-960 hydrochloride is a potent and selective inhibitor of polo-like kinase 1 (PLK1) with IC50 values of 0.8 nM for PLK1, 16.9 nM for PLK2, and 50.2 nM for PLK3 . It exhibits more than 20-fold selectivity for PLK1 over FAK, MLCK, and FES, and has minimal activity against a panel of 282 other kinases .
Molecular Structure Analysis
The molecular formula of TAK-960 hydrochloride is C27H34F3N7O3 . The crystal structure of PLK1 in complex with TAK-960 has been determined .Chemical Reactions Analysis
TAK-960 hydrochloride is an ATP-competitive inhibitor of PLK1 . It shows inhibitory activities against PLK2 and PLK3 .Physical And Chemical Properties Analysis
The molecular weight of TAK-960 hydrochloride is 598.06 . More detailed physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Antitumor Activity in Colorectal Cancer
TAK-960 hydrochloride has been studied for its antitumor activity, particularly in colorectal cancer (CRC). It's an ATP-competitive inhibitor of Polo-like kinase 1 (Plk1), showing effectiveness across various cancer cell lines, including CRC. In a study involving CRC cell lines and patient-derived xenografts, TAK-960 demonstrated variable anti-proliferative responses and induced cell cycle arrest and polyploidy, suggesting its potential as a therapeutic agent either alone or in combination with other treatments (Klauck et al., 2018).
Mechanisms Underlying Cellular Sensitivity
The molecular mechanisms underlying cellular sensitivity to TAK-960 have been explored to identify potential gene signatures for clinical development. A study revealed that the expression of genes like CDKN2A, CD36, and TLR4 differed in cancer cell lines sensitive or resistant to TAK-960. It also indicated that CDKN2A status might be a predictive biomarker for TAK-960's antitumor activity (Honda et al., 2011).
Enhancing Radiation Therapy
TAK-960 is also researched for its potential to enhance the cytotoxic effects of radiation therapy. By inducing cell cycle arrest at the radiosensitive mitotic-phase, it may improve the effectiveness of radiation treatment in cancer therapy (Inoue et al., 2015).
Broad-Spectrum Preclinical Antitumor Activity
Another significant aspect of TAK-960's application is its broad-spectrum preclinical antitumor activity. It has shown activity against multiple tumor cell lines, including multidrug-resistant ones. Its impact on tumor xenograft models, including resistant and disseminated leukemia models, underscores its potential as an oral, selective PLK1 inhibitor with significant antitumor efficacy (Hikichi et al., 2011).
Apoptosis Induction in Sarcomas
TAK-960 has been found effective in inducing apoptosis in sarcoma cell lines. This effect is linked to the down-regulation of Mcl-1, a critical determinant of apoptosis. The study suggests that targeting PLK-1 in sarcomas, along with suppressing Mcl-1, could lead to more effective cancer treatments (Nair & Schwartz, 2015).
Wirkmechanismus
Target of Action
TAK-960 hydrochloride is a potent, selective, orally active inhibitor of polo-like kinase 1 (PLK1) . It also shows inhibitory activities against PLK2 and PLK3 , with IC50s of 16.9 and 50.2 nM, respectively . PLK1 is a serine/threonine kinase that is a key regulator of multiple stages of mitotic progression .
Mode of Action
TAK-960 hydrochloride is an ATP-competitive PLK1 inhibitor . It interacts with its targets, leading to the inhibition of the PLKs. This interaction results in the accumulation of cells in the G2/M phase, aberrant polo mitosis morphology, and increased phosphorylation of histone H3 .
Biochemical Pathways
The primary biochemical pathway affected by TAK-960 hydrochloride is the mitotic progression . PLK1, the main target of TAK-960 hydrochloride, is crucial to the regulation of mitosis . It functions to initiate mitosis, control progression through the M phase, and trigger mitotic exit . The inhibition of PLK1 by TAK-960 hydrochloride disrupts these processes, leading to cell cycle arrest and polyploidy .
Pharmacokinetics
It is known to be an orally bioavailable compound , which suggests that it can be absorbed in the digestive system and distributed throughout the body.
Result of Action
TAK-960 hydrochloride inhibits the proliferation of multiple cancer cell lines and exhibits significant efficacy against multiple tumor xenografts . Following TAK-960 treatment, a highly variable accumulation of mitotic (indicating cell cycle arrest) and apoptotic markers is observed . Cell cycle analysis demonstrated that TAK-960 treatment induced G2/M arrest and polyploidy .
Action Environment
As an orally bioavailable compound , its absorption and bioavailability could potentially be influenced by factors such as the pH of the stomach, the presence of food, and the individual’s metabolic rate.
Safety and Hazards
Zukünftige Richtungen
TAK-960 hydrochloride has demonstrated efficacy across a broad range of cancer cell lines, including colorectal cancer (CRC), and is currently undergoing Phase I evaluation in adult patients with advanced solid malignancies . Future work should focus on the development of predictive biomarkers and hypothesis-driven rational combinations .
Eigenschaften
IUPAC Name |
4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34F3N7O3.ClH/c1-35-10-8-16(9-11-35)32-24(38)18-12-22(40-3)20(13-19(18)28)33-26-31-14-21-23(34-26)37(17-6-4-5-7-17)15-27(29,30)25(39)36(21)2;/h12-14,16-17H,4-11,15H2,1-3H3,(H,32,38)(H,31,33,34);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBHDFGFNVMONB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35ClF3N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TAK-960 hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.